molecular formula C17H11FO4 B6119566 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate CAS No. 549501-16-8

3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate

Cat. No. B6119566
CAS RN: 549501-16-8
M. Wt: 298.26 g/mol
InChI Key: VDVQFACVWPQOQR-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate is a chemical compound that belongs to the class of chromones. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of various kinases, including JAK2 and STAT3, which are involved in the regulation of cell proliferation and survival. In addition, it has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate has been shown to possess various biochemical and physiological effects. It has been reported to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Furthermore, it has also been shown to possess anti-inflammatory properties by inhibiting the activity of various pro-inflammatory enzymes. In addition, 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate has been investigated for its potential use as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate in lab experiments include its potent pharmacological activity and its relatively simple synthesis method. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to explore its mechanism of action in more detail, which could lead to the development of more potent analogs. Additionally, further studies could be conducted to optimize the synthesis method of 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate, which could make it more accessible for use in various experiments.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization by using a catalyst such as piperidine. The final product is obtained by acetylation of the chromone ring using acetic anhydride.

Scientific Research Applications

3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been reported to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Furthermore, it has also been shown to possess anti-inflammatory properties by inhibiting the activity of various pro-inflammatory enzymes. In addition, 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate has been investigated for its potential use as a neuroprotective agent.

properties

IUPAC Name

[3-(4-fluorophenyl)-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO4/c1-10(19)21-14-7-4-12-8-15(17(20)22-16(12)9-14)11-2-5-13(18)6-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQFACVWPQOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207386
Record name 7-(Acetyloxy)-3-(4-fluorophenyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate

CAS RN

549501-16-8
Record name 7-(Acetyloxy)-3-(4-fluorophenyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549501-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Acetyloxy)-3-(4-fluorophenyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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